molecular formula C14H20BClO3 B13987917 2-(2-Chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13987917
M. Wt: 282.57 g/mol
InChI Key: FLPOXXOBHHJWJE-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 2-chloro-4-methoxy-5-methylphenyl group. The presence of the boron atom imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-4-methoxy-5-methylphenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the dioxaborolane precursor. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions typically involve heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the product. Additionally, the use of high-throughput screening techniques can aid in the identification of optimal reaction conditions and catalysts for the large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acid derivatives.

    Reduction: The compound can undergo reduction reactions to form borane derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(2-Chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and receptors. This interaction can modulate the activity of the target molecules and influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-Chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules. The combination of these substituents with the boron-containing dioxaborolane ring imparts distinct chemical properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H20BClO3

Molecular Weight

282.57 g/mol

IUPAC Name

2-(2-chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO3/c1-9-7-10(11(16)8-12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3

InChI Key

FLPOXXOBHHJWJE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)C

Origin of Product

United States

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